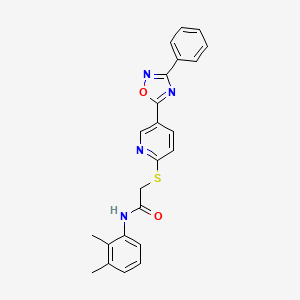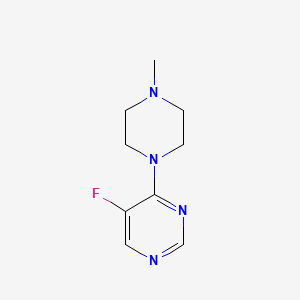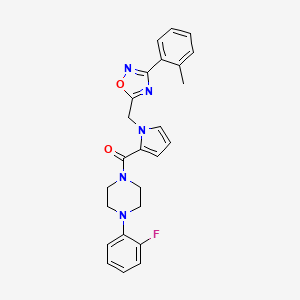
(4-(2-fluorophenyl)piperazin-1-yl)(1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(2-fluorophenyl)piperazin-1-yl)(1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrol-2-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It has a molecular formula of C18H19FN2O with an average mass of 298.355 Da and a monoisotopic mass of 298.148132 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formulaC18H19FN2O. It contains a fluorophenyl group, a piperazine ring, a pyrrole ring, and an oxadiazole ring .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Process : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, closely related to the requested compound, was synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid. This process employed 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole in a basic condition (Sanjeevarayappa et al., 2015).
Biological and Medicinal Applications
- Antibacterial and Anthelmintic Activity : The same compound exhibited moderate anthelmintic and poor antibacterial activities in vitro (Sanjeevarayappa et al., 2015).
- Antimicrobial Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei, including 1,3,4-oxadiazole, showed good to moderate antimicrobial activities against test microorganisms (Başoğlu et al., 2013).
- Antiproliferative Activity : A compound with structural similarities, involving 6-fluorobenzo[d]isoxazol and piperidin, was evaluated for antiproliferative activity, demonstrating its potential in cancer research (Prasad et al., 2018).
Molecular Docking and Inhibitory Potentials
- DNA Gyrase Inhibition : Piperazine-azole-fluoroquinolone hybrids, including phenyl piperazine derivatives, showed strong DNA gyrase inhibition, indicating their potential in developing antimicrobial agents (Mermer et al., 2019).
Synthesis of Related Compounds
- Synthesis of Analogues : Synthesis of compounds like bis(4-fluorophenyl)methanone from similar piperazine derivatives highlights the versatility of these compounds in pharmaceutical research (Narsaiah & Kumar, 2010).
Analysis and Structural Studies
- Crystal Structure and Analysis : Studies involving compounds with piperazine and 1,3,4-oxadiazol moieties focus on their crystal structures and intermolecular interactions, contributing to the understanding of their physical properties (Kumara et al., 2017).
Mécanisme D'action
The mode of action of a compound depends on its specific structure and the target it interacts with. It could act as an inhibitor, activator, or modulator of a certain protein or enzyme, altering its function and leading to changes in biochemical pathways .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for determining a compound’s bioavailability. Factors such as the compound’s solubility, stability, and permeability can influence its ADME properties .
The compound’s action can result in various molecular and cellular effects, depending on its targets and mode of action. These effects could range from changes in gene expression to alterations in cellular signaling pathways .
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-18-7-2-3-8-19(18)24-27-23(33-28-24)17-31-12-6-11-22(31)25(32)30-15-13-29(14-16-30)21-10-5-4-9-20(21)26/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKYEGKGABIRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C=CC=C3C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

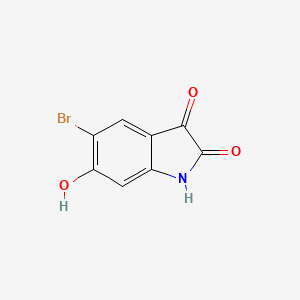
![N-(4-fluorophenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2680774.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2680777.png)
![6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2680780.png)
![4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2680781.png)
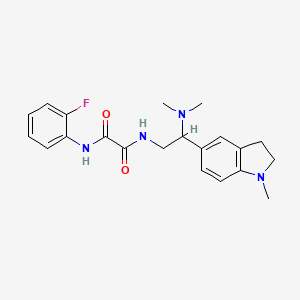

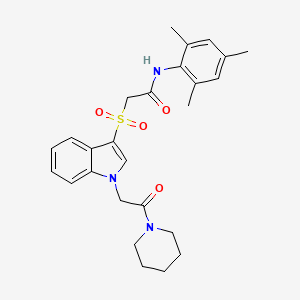
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2680785.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2680792.png)
